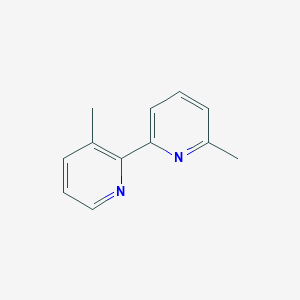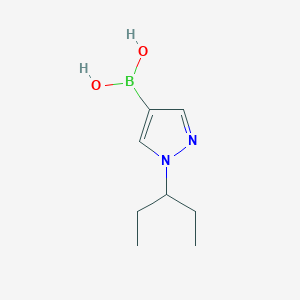
(1-(Pentan-3-yl)-1H-pyrazol-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Pentan-3-yl)-1H-pyrazol-4-yl)boronic acid: is a boronic acid derivative featuring a pyrazole ring substituted with a pentan-3-yl group Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Pentan-3-yl)-1H-pyrazol-4-yl)boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a borylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: (1-(Pentan-3-yl)-1H-pyrazol-4-yl)boronic acid can undergo oxidation reactions to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols or alkanes.
Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Suzuki-Miyaura cross-coupling reactions typically use palladium catalysts and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction could produce pyrazole alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-(Pentan-3-yl)-1H-pyrazol-4-yl)boronic acid is valuable for its role in cross-coupling reactions, enabling the synthesis of complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds .
Biology and Medicine
The pyrazole ring is known for its biological activity, making this compound a potential candidate for drug development. It can be used in the synthesis of pharmaceuticals targeting various diseases, including cancer and inflammatory conditions .
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and materials science applications. Its versatility in forming carbon-carbon bonds makes it useful in the synthesis of polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of (1-(Pentan-3-yl)-1H-pyrazol-4-yl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The pyrazole ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-(Benzyl)-1H-1,2,3-triazol-4-yl)boronic acid: This compound features a triazole ring instead of a pyrazole ring and has different biological activities.
(1H-benzo[d]imidazol-2-ylthio)methyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-ones: These compounds have a benzimidazole moiety and are used in different applications.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds are known for their cytotoxic activities against cancer cell lines.
Uniqueness
The uniqueness of (1-(Pentan-3-yl)-1H-pyrazol-4-yl)boronic acid lies in its combination of a boronic acid group with a pyrazole ring, providing a versatile scaffold for various chemical reactions and potential biological activities. This dual functionality makes it a valuable compound in both synthetic chemistry and medicinal research.
Eigenschaften
Molekularformel |
C8H15BN2O2 |
|---|---|
Molekulargewicht |
182.03 g/mol |
IUPAC-Name |
(1-pentan-3-ylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C8H15BN2O2/c1-3-8(4-2)11-6-7(5-10-11)9(12)13/h5-6,8,12-13H,3-4H2,1-2H3 |
InChI-Schlüssel |
YTKSRAIWSBTKTQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN(N=C1)C(CC)CC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13345933.png)

![Methyl 4-(2-(methylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamido)benzoate](/img/structure/B13345947.png)
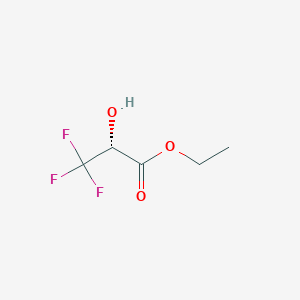
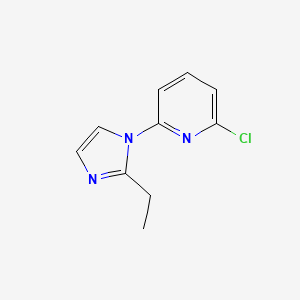
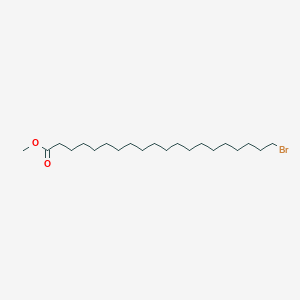
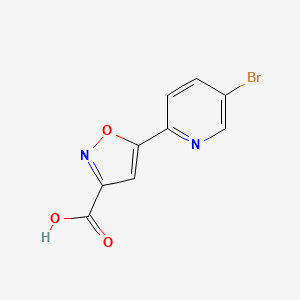
amine](/img/structure/B13345981.png)

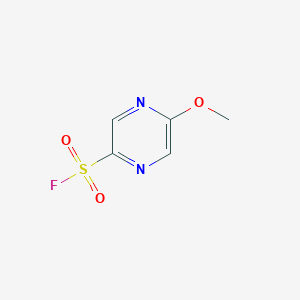
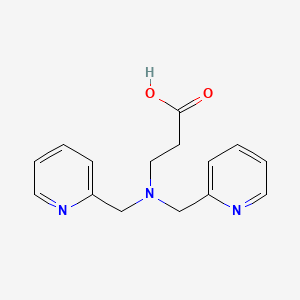
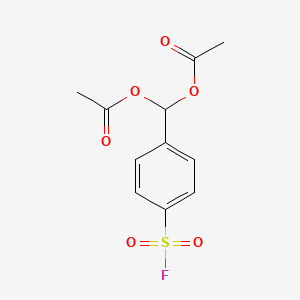
![(6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol](/img/structure/B13346003.png)
